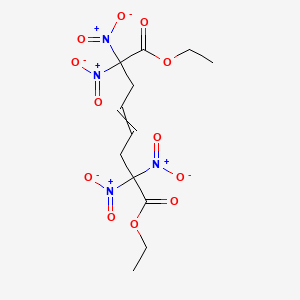
Diethyl 2,2,7,7-tetranitrooct-4-enedioate
Description
Diethyl 2,2,7,7-tetranitrooct-4-enedioate is an organic compound characterized by its unique structure, which includes multiple nitro groups and ester functionalities
Properties
CAS No. |
62116-15-8 |
|---|---|
Molecular Formula |
C12H16N4O12 |
Molecular Weight |
408.28 g/mol |
IUPAC Name |
diethyl 2,2,7,7-tetranitrooct-4-enedioate |
InChI |
InChI=1S/C12H16N4O12/c1-3-27-9(17)11(13(19)20,14(21)22)7-5-6-8-12(15(23)24,16(25)26)10(18)28-4-2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
ORVQBXODNFESPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CCC(C(=O)OCC)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,2,7,7-tetranitrooct-4-enedioate typically involves the nitration of diethyl oct-4-enedioate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction safely. Continuous monitoring and control of reaction parameters such as temperature, concentration, and reaction time are crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitrosonium intermediates.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, depending on the reducing agent and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


